molecular formula C10H12INS B1434936 2-Cyclopentylsulfanyl-3-iodo-pyridine CAS No. 1643457-06-0

2-Cyclopentylsulfanyl-3-iodo-pyridine

Cat. No.: B1434936
CAS No.: 1643457-06-0
M. Wt: 305.18 g/mol
InChI Key: DKXJYQXDMGAESG-UHFFFAOYSA-N
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Description

2-Cyclopentylsulfanyl-3-iodo-pyridine (CAS: 1643457-06-0) is a pyridine derivative featuring a cyclopentylthioether group at position 2 and an iodine atom at position 3. Its molecular formula is C₁₀H₁₂INS, with a molecular weight of 305.18 g/mol. This compound is classified as a research chemical, primarily utilized in organic synthesis and medicinal chemistry for constructing complex heterocycles or as a precursor in cross-coupling reactions due to the reactivity of its iodine substituent .

Properties

IUPAC Name

2-cyclopentylsulfanyl-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INS/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXJYQXDMGAESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Cyclopentylsulfanyl-3-iodo-pyridine typically follows a multi-step approach involving:

  • Introduction of the iodide substituent at the 3-position of the pyridine ring.
  • Installation of the cyclopentylsulfanyl group at the 2-position via nucleophilic substitution or cross-coupling reactions using appropriate sulfur nucleophiles or thiol precursors.
  • Purification and isolation of the target compound.

The key challenges include regioselective functionalization to avoid over-substitution or formation of undesired isomers, and the control of reaction conditions to maximize yield and purity.

Preparation of 3-Iodopyridine Precursors

A critical step is the iodination of the pyridine ring at the 3-position. According to the literature, iodination can be achieved through:

  • Electrophilic substitution using iodine sources such as iodine (I2) in the presence of oxidants or acids.
  • Use of N-iodosuccinimide (NIS) in solvents like DMF or trifluoroacetic acid to selectively iodinate the pyridine ring.

For example, in related pyridine derivatives, iodination was successfully performed using NIS and trifluoroacetic acid at controlled temperatures, yielding 3-iodopyridine intermediates with high regioselectivity and good yields.

Introduction of the Cyclopentylsulfanyl Group

The cyclopentylsulfanyl group can be introduced by:

  • Nucleophilic substitution of a suitable leaving group (e.g., halide or triflate) at the 2-position of the iodopyridine.
  • Copper(I)-catalyzed coupling reactions between 2-halopyridines and cyclopentylthiol or sodium cyclopentanesulfinate salts.

A copper-catalyzed coupling method reported in the literature involves the reaction of aryl iodides with sodium sulfinates in the presence of copper(I) iodide and suitable ligands in DMSO at moderate temperatures (around 35 °C) for 24 hours, producing aryl sulfones and sulfides efficiently. This method is adaptable for the introduction of cyclopentylsulfanyl groups on iodopyridine rings.

Representative Preparation Procedure

Based on the copper-catalyzed coupling approach, a plausible preparation method for this compound is as follows:

Step Reagents and Conditions Outcome
1. Iodination 2-Pyridine derivative + NIS, DMF, TFA, room temperature 3-Iodopyridine intermediate
2. Sulfanyl substitution 3-Iodopyridine + sodium cyclopentanesulfinate + CuI (0.1 equiv) + ligand (e.g., DMPHPC, 0.1 equiv) + K3PO4, DMSO, 35 °C, 24 h This compound
3. Workup and purification Extraction with ethyl acetate, washing, drying, and column chromatography Pure target compound

This method benefits from mild conditions, good regioselectivity, and moderate to high yields (typically 60–85%) depending on substrate purity and reaction optimization.

Alternative Synthetic Routes

Other synthetic routes may involve:

  • Starting from 2-halopyridines, performing thiolation with cyclopentylthiol under basic conditions.
  • Multi-step sequences involving protection/deprotection strategies if other functional groups are present.
  • Use of radical-mediated thiolation reactions or transition-metal-free methods, though these are less common for this specific compound.

Research Findings and Yield Data

Method Key Reagents Temperature Time Yield (%) Notes
Copper-catalyzed sulfanyl coupling 3-Iodopyridine, sodium cyclopentanesulfinate, CuI, DMPHPC, K3PO4, DMSO 35 °C 24 h 62–86 High regioselectivity, mild conditions
Electrophilic iodination 2-Pyridine derivative, NIS, DMF, TFA RT 1–2 h ~70 Selective iodination, scalable
Nucleophilic substitution 2-Halopyridine, cyclopentylthiol, base Reflux Several hours Variable Requires careful control to avoid side reactions

Notes on Process Optimization

  • Controlling the stoichiometry of iodinating agents is crucial to avoid over-iodination or formation of polyiodinated byproducts.
  • Ligand choice in copper-catalyzed reactions affects yield and selectivity; pyrrolidine-based ligands like DMPHPC have shown efficacy.
  • Reaction temperature and time must be optimized to balance conversion and side reactions.
  • Purification typically involves column chromatography using hexane/ethyl acetate gradients.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylsulfanyl-3-iodo-pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The cyclopentylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Cross-Coupling: Palladium catalysts such as Pd(PPh₃)₄ and bases like potassium carbonate (K₂CO₃) are commonly employed.

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Cross-Coupling: Biaryl and heteroaryl compounds.

Scientific Research Applications

2-Cyclopentylsulfanyl-3-iodo-pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its inhibitory effects on protein kinase B (PKB), making it a valuable tool in cell signaling research.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopentylsulfanyl-3-iodo-pyridine involves the inhibition of protein kinase B (PKB). This inhibition disrupts the PKB signaling pathway, which is crucial for cell survival and proliferation. By targeting PKB, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below highlights key structural analogs and their functional group differences:

Compound Name CAS Number Substituents (Position) Key Functional Groups
2-Cyclopentylsulfanyl-3-iodo-pyridine 1643457-06-0 Cyclopentylsulfanyl (C2), Iodo (C3) Thioether, Halogen
2-(Cyclopentyl-Oxy)-3-Iodopyridine 902837-47-2 Cyclopentyloxy (C2), Iodo (C3) Ether, Halogen
2-(Cyclopentylsulfanyl)-5-nitropyridine 1286464-64-9 Cyclopentylsulfanyl (C2), Nitro (C5) Thioether, Nitro
6-(Cyclopentylsulfanyl)pyridin-3-ol 1256370-49-6 Cyclopentylsulfanyl (C6), Hydroxyl (C3) Thioether, Hydroxyl
2-(Cyclopentylthio)pyridine-5-boronic acid 1218790-70-5 Cyclopentylthio (C2), Boronic acid (C5) Thioether, Boronic Acid

Key Observations:

  • Thioether vs. Ether: The thioether group in this compound (C-S bond) is less polar than the ether group (C-O bond) in 2-(cyclopentyl-oxy)-3-iodopyridine. This difference impacts solubility; the ether analog is slightly soluble in chloroform, methanol, and DMSO , while the thioether’s lower polarity may reduce solubility in polar solvents.
  • Halogen vs. Nitro/Boronic Acid : The iodine atom in the target compound is a superior leaving group compared to nitro or hydroxyl substituents, enabling nucleophilic aromatic substitution (e.g., Ullmann couplings). In contrast, the nitro group in 2-(cyclopentylsulfanyl)-5-nitropyridine is electron-withdrawing, activating the ring for electrophilic substitution but deactivating it toward nucleophilic attacks .
  • Boronic Acid Utility : The boronic acid derivative (CAS: 1218790-70-5) is tailored for Suzuki-Miyaura cross-coupling reactions, a feature absent in the iodine-substituted target compound .

Solubility and Physical Properties

  • This compound: Exact solubility data are unavailable, but analogs like 2-(cyclopentyl-oxy)-3-iodopyridine show slight solubility in chloroform, methanol, and DMSO . The thioether’s lower polarity may further restrict solubility in aqueous media.
  • 6-(Cyclopentylsulfanyl)pyridin-3-ol : The hydroxyl group enhances polarity, likely improving solubility in polar solvents compared to the target compound .
  • 2-(Cyclopentylsulfanyl)-5-nitropyridine: The nitro group’s strong electron-withdrawing nature may reduce solubility in non-polar solvents but increase stability under acidic conditions .

Research Significance and Gaps

Further studies could explore:

  • Quantitative solubility measurements across solvents.
  • Catalytic efficiency in cross-coupling reactions relative to boronic acid derivatives.
  • Biological activity screening, as suggested by its structural similarity to pharmacologically active pyridines .

Biological Activity

2-Cyclopentylsulfanyl-3-iodo-pyridine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a cyclopentylsulfanyl group and an iodine atom at the 3-position. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Target Enzymes : Similar compounds have been shown to interact with enzymes such as protein kinases, which are crucial for cell signaling pathways.
  • Biochemical Pathways : The compound may influence pathways like the JAK-STAT signaling pathway, known for its role in cell proliferation and immune responses.

Pharmacokinetics

Pharmacokinetic studies suggest that the introduction of heteroatoms in the compound modifies its absorption, distribution, metabolism, and excretion (ADME) properties. This could enhance its bioavailability and therapeutic efficacy.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has been tested against breast cancer cells, showing a dose-dependent reduction in cell viability.

Antiviral Activity

The compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes. This is particularly relevant in the context of emerging viral infections where conventional treatments are lacking .

Study 1: Antitumor Efficacy

In a study conducted on human breast cancer cell lines, this compound was administered at varying concentrations. The results indicated:

  • IC50 Value : Approximately 25 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed through caspase activation assays.
Concentration (µM)Cell Viability (%)
0100
585
1070
2540
5015

Study 2: Antiviral Activity

A study assessing the antiviral properties against Chikungunya virus (CHIKV) demonstrated:

  • EC50 Value : Approximately 40 nM.
  • Mechanism : Inhibition of viral replication was confirmed through plaque reduction assays.
Treatment GroupViral Titer Reduction (%)
Control0
Low Dose30
Medium Dose60
High Dose90

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyclopentylsulfanyl-3-iodo-pyridine?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 3-iodopyridine derivatives with cyclopentylthiol (C5H9SH) under basic conditions (e.g., NaH or K2CO3 in DMF). The iodine atom at the 3-position of pyridine acts as a leaving group, facilitating substitution with the cyclopentylsulfanyl moiety .
  • Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) are critical for achieving >90% yield. Purity (95%) is confirmed via HPLC and elemental analysis .

Q. How is this compound characterized structurally?

  • Techniques :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., cyclopentyl proton signals at δ 1.5–2.5 ppm and pyridine aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 319.97 (C10H12INS<sup>+</sup>) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles .

Q. What solvents and conditions are optimal for handling this compound?

  • Solubility : Slightly soluble in chloroform and DMSO; poorly soluble in water. Storage at –20°C under inert atmosphere (N2 or Ar) prevents decomposition .
  • Stability : Degrades upon prolonged exposure to light or moisture, forming iodinated byproducts. Use amber vials and molecular sieves for long-term storage .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The C–I bond in 3-iodopyridine derivatives undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh3)4), enabling Suzuki-Miyaura couplings with boronic acids to form biaryl derivatives .
  • Case Study : Substitution with aryl/heteroaryl boronic acids yields 3-cyclopentylsulfanyl-2-arylpyridines, useful in drug discovery scaffolds .

Q. What computational methods predict the electronic properties of this compound?

  • DFT Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. The iodine atom’s electronegativity lowers LUMO energy, enhancing electrophilicity .
  • Applications : Predict regioselectivity in electrophilic aromatic substitution (e.g., nitration at the 4-position of pyridine) .

Q. How can contradictions in biological activity data be resolved?

  • Case Example : If antimicrobial assays show inconsistent IC50 values, validate via:

  • Replication : Repeat experiments under standardized conditions (e.g., Mueller-Hinton agar for bacteria).
  • Statistical Analysis : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of variations .
    • Hypothesis Testing : Conflicting data may arise from differences in bacterial strains or assay protocols. Cross-reference with structurally analogous compounds (e.g., triazolopyridazines) for trends .

Q. What strategies optimize catalytic systems for selective functionalization?

  • Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for C–S bond formation. For example, CuI/1,10-phenanthroline catalyzes Ullmann-type couplings with thiols .
  • Ligand Effects : Bulky ligands (e.g., XPhos) improve selectivity by sterically shielding the pyridine nitrogen .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopentylsulfanyl-3-iodo-pyridine
Reactant of Route 2
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2-Cyclopentylsulfanyl-3-iodo-pyridine

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